

## avoiding false positives in 5-FOA based screens

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Compound of Interest

Compound Name: 5-Fluoroorotic acid monohydrate

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## **Technical Support Center: 5-FOA-Based Screens**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid false positives in 5-fluoroorotic acid (5-FOA)-based screens.

## Frequently Asked Questions (FAQs)

Q1: What is the principle behind 5-FOA counter-selection?

A1: 5-FOA is a compound that is non-toxic to yeast cells. However, in cells expressing a functional URA3 gene, the URA3 enzyme (orotidine-5'-phosphate decarboxylase) converts 5-FOA into the toxic compound 5-fluorouracil (5-FU). 5-FU is then incorporated into RNA and DNA, leading to cell death.[1][2][3] Therefore, only cells that have lost the URA3 gene or have a non-functional URA3 enzyme can survive on media containing 5-FOA. This allows for the selection of cells that have lost a URA3-marked plasmid or have undergone a genomic modification that inactivates the URA3 gene.

Q2: What are the common causes of false positives in a 5-FOA screen?

A2: False positives in 5-FOA screens are colonies that grow on 5-FOA-containing media but do not represent the desired genetic event (e.g., plasmid loss, gene deletion). Common causes include:

• Spontaneous mutations in the URA3 gene: Point mutations, deletions, or other inactivating mutations can arise spontaneously in the URA3 gene, conferring 5-FOA resistance.[4]



- Mutations in other genes: Mutations in genes other than URA3, such as URA6, can also lead
  to 5-FOA resistance.[5][6] URA6 mutations represent an alternative mechanism for 5-FOA
  resistance and result in cells that are still prototrophic for uracil.[5][6]
- Insufficient 5-FOA concentration: A 5-FOA concentration that is too low may not be sufficient to kill all cells with a functional URA3 gene, leading to the growth of background colonies.[4]
- High plating density: Plating too many cells on a single plate can lead to cross-feeding or the formation of a lawn where individual colonies are difficult to distinguish, potentially masking true negative results.[7]
- Degraded or inactive 5-FOA: Improper storage or preparation of 5-FOA can lead to its degradation, reducing its toxicity and resulting in high background growth.[8]
- Downregulation of URA3 expression: In some cases, URA3 expression can be downregulated, leading to a level of 5-FOA resistance without a complete loss of the gene.[4]
- Overexpression of detoxifying genes: Overexpression of certain genes, such as YJL055W, may confer resistance to 5-FOA by detoxifying base analogues.[9]

Q3: How can I distinguish between true positives and false positives?

A3: After selecting colonies on 5-FOA plates, it is crucial to verify the desired genetic modification. This can be done through:

- Replica plating: Streak or patch the 5-FOA resistant colonies onto both rich medium (e.g., YPD) and uracil-deficient medium (SC-Ura). True positives that have lost the URA3 gene will not be able to grow on SC-Ura medium.[7][10]
- PCR analysis: Use PCR to confirm the absence of the URA3 gene or the presence of the desired genomic modification.[4][10]
- Sequencing: Sequencing the URA3 locus can identify spontaneous mutations that may have led to 5-FOA resistance.

## **Troubleshooting Guides**



## **Issue 1: High Background of Colonies on 5-FOA Plates**

High background can obscure the identification of true positive colonies.

## Troubleshooting & Optimization

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Potential Cause	Troubleshooting Step	Expected Outcome
5-FOA concentration is too low.	Optimize the 5-FOA concentration. Perform a titration experiment with a range of 5-FOA concentrations (e.g., 0.5 g/L, 1 g/L, 1.5 g/L) to determine the optimal concentration for your strain and experimental conditions.  [4]	A clear distinction between the growth of control (URA3+) and experimental cells, with minimal background growth of the control strain.
Inactive 5-FOA.	Use freshly prepared 5-FOA plates.[8] Ensure proper storage of 5-FOA powder and solutions (protected from light at -20°C).[11]	Reduced background growth on newly prepared plates.
High plating density.	Reduce the number of cells plated. Plate a serial dilution of your cell culture to obtain a manageable number of colonies per plate (e.g., 10-100).[4][7]	Well-isolated colonies that are easier to pick and analyze.
Uracil in the medium.	Use synthetic complete (SC) medium without uracil for preparing 5-FOA plates. Yeast extract in YPD contains uracil, which can compete with 5-FOA and reduce its effectiveness.[7]	Improved selection stringency.
pH of the medium is too high.	Ensure the pH of the 5-FOA selection medium is low. The effectiveness of 5-FOA decreases at a pH above 4.5. [12]	Enhanced toxicity of 5-FOA and reduced background.



## Issue 2: 5-FOA Resistant Colonies Can Still Grow on Uracil-Deficient Medium

This indicates that the cells are resistant to 5-FOA but still have a functional uracil biosynthesis pathway, a hallmark of certain types of false positives.

Potential Cause	Troubleshooting Step	Expected Outcome
Mutations in genes other than URA3 (e.g., URA6).	Sequence the URA3 and URA6 loci of the resistant colonies.[5][6]	Identification of mutations that confer 5-FOA resistance while maintaining uracil prototrophy.
Gene silencing or epigenetic modifications.	Streak the colonies on non- selective medium (YPD) for several generations and then re-test for 5-FOA resistance and growth on SC-Ura.	If the phenotype is due to silencing, it may be unstable and revert.
Mixed population of cells.	Re-streak the colony to obtain single isolates and re-test their phenotype on 5-FOA and SC-Ura plates.	Isolation of a pure population with a consistent phenotype.

# Experimental Protocols Protocol 1: Preparation of 5-FOA Selection Plates

This protocol describes the preparation of synthetic complete medium containing 5-FOA for yeast counter-selection.

#### Materials:

- Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate
- Ammonium sulfate
- Glucose (Dextrose)
- Amino acid drop-out mix lacking uracil



- Uracil
- 5-Fluoroorotic acid (5-FOA)
- Agar
- Sterile water

#### Procedure:

- Prepare the autoclaved portion:
  - In a 2 L flask, combine:
    - 6.7 g Yeast Nitrogen Base w/o amino acids
    - 2 g Synthetic complete amino acid supplement minus uracil
    - 20 g Dextrose
    - 20 g Agar
    - Add water to 900 mL.
  - Autoclave for 20 minutes at 121°C.
- Prepare the 5-FOA/Uracil solution:
  - In a separate sterile container, dissolve 1 g of 5-FOA and 50 mg of uracil in 100 mL of sterile water.[4]
  - This solution can be filter-sterilized. 5-FOA has poor solubility, so gentle warming (around 37°C) and stirring may be required.[10] Some protocols suggest that 5-FOA is heat stable and can be added to the autoclaved medium after it has cooled.[2][12]
- Combine and pour plates:
  - Cool the autoclaved medium to 55-60°C in a water bath.



- Aseptically add the filter-sterilized 5-FOA/uracil solution to the cooled agar medium.
- Mix gently but thoroughly and pour into sterile petri dishes.
- Let the plates solidify at room temperature and store them protected from light at 4°C.

#### **Protocol 2: Verification of Putative Positives**

This protocol outlines the steps to confirm the loss of the URA3 marker in colonies selected on 5-FOA plates.

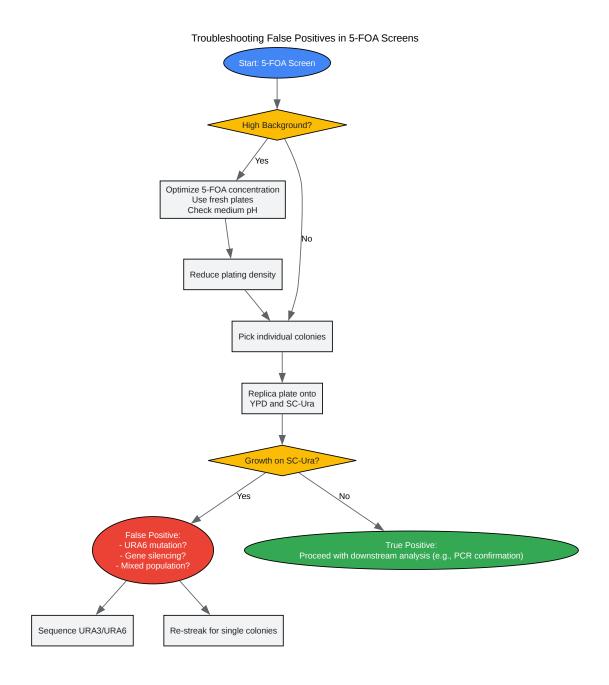
#### Procedure:

- Colony Selection: Pick individual, well-isolated colonies from the 5-FOA selection plates.
- Replica Plating:
  - Create a grid on a YPD plate and an SC-Ura plate.
  - Using a sterile toothpick or pipette tip, patch each selected colony onto the corresponding grid location on both plates.
  - Incubate the plates at 30°C for 2-3 days.
- Analysis:
  - Colonies that grow on the YPD plate but fail to grow on the SC-Ura plate are confirmed as ura3 auxotrophs and are likely true positives.
  - Colonies that grow on both plates are false positives.
- PCR Confirmation (Optional but Recommended):
  - Perform colony PCR on the putative true positive colonies using primers that flank the URA3 locus or the site of the intended genomic modification.
  - Analyze the PCR products by gel electrophoresis to confirm the expected DNA fragment size, indicating the successful genetic alteration.



## **Visualizations**

Caption: Mechanism of 5-FOA toxicity and selection.





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Caption: A workflow for troubleshooting false positives.

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